molecular formula C23H20N4O3S B2428264 N-[4-(acetylamino)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207030-22-5

N-[4-(acetylamino)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2428264
CAS No.: 1207030-22-5
M. Wt: 432.5
InChI Key: MHWZRXADEWBUCZ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H20N4O3S and its molecular weight is 432.5. The purity is usually 95%.
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Biological Activity

N-[4-(Acetylamino)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a thienopyrimidine core structure, which is known for its diverse biological activities. The molecular formula is C24H22N4O3S2C_{24}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of approximately 478.59 g/mol. The structure can be depicted as follows:

ComponentDescription
IUPAC NameThis compound
Molecular FormulaC24H22N4O3S2
Molecular Weight478.59 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that the compound effectively inhibits the MEK1/2 kinases, leading to reduced proliferation of acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13) at concentrations around 0.3 µM and 1.2 µM respectively .

The mechanism of action involves the inhibition of kinase activity, which is crucial in various signaling pathways associated with cancer progression. The thienopyrimidine core interacts with molecular targets such as enzymes and receptors, inhibiting their activity and disrupting cell signaling pathways critical for tumor growth. This leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Inhibition of Cancer Cell Growth :
    A study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines. The IC50 values observed were indicative of its potency against specific cancer types.
  • In Vivo Studies :
    In vivo experiments using mouse xenograft models showed that administration of this compound led to significant tumor growth inhibition compared to control groups. The compound was administered at varying doses to evaluate its therapeutic index and side effects.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study FocusFindingsReference
Anticancer ActivityInhibits MEK1/2 kinases; reduces proliferation in leukemia cells
Mechanism of ActionInhibits kinase activity; disrupts signaling pathways
In Vivo EfficacySignificant tumor growth inhibition in xenograft models

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-14-3-5-16(6-4-14)19-12-31-22-21(19)24-13-27(23(22)30)11-20(29)26-18-9-7-17(8-10-18)25-15(2)28/h3-10,12-13H,11H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWZRXADEWBUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.